
O-t-丁基-L-同型酪氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-t-Butyl-L-homotyrosine, also known as OtBu-HT, is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research. OtBu-HT is a synthetic analog of L-tyrosine, an essential amino acid that plays a crucial role in the synthesis of neurotransmitters, hormones, and proteins in the human body.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid, also known as O-t-Butyl-L-homotyrosine, focusing on six unique applications:
Pharmaceutical Development
(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid is utilized in the development of pharmaceutical compounds, particularly as a building block for peptide synthesis. Its unique structure allows for the creation of peptides with enhanced stability and bioavailability, which are crucial for developing effective therapeutic agents .
Neurochemical Research
This compound is significant in neurochemical research due to its structural similarity to tyrosine, an amino acid involved in neurotransmitter synthesis. Researchers use it to study the mechanisms of neurotransmitter production and regulation, which can lead to insights into neurological disorders such as Parkinson’s disease and depression .
Enzyme Inhibition Studies
O-t-Butyl-L-homotyrosine is employed in enzyme inhibition studies. Its ability to mimic natural substrates allows researchers to investigate enzyme-substrate interactions and the development of enzyme inhibitors. These studies are essential for designing drugs that target specific enzymes involved in various diseases .
Biomolecular Labeling
O-t-Butyl-L-homotyrosine is used in biomolecular labeling, where it serves as a tag for tracking and studying biological molecules. This application is crucial in various fields, including molecular biology and biochemistry, as it allows researchers to monitor the behavior and interactions of biomolecules in real-time.
属性
IUPAC Name |
(2S)-2-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-4-10(5-8-11)6-9-12(15)13(16)17/h4-5,7-8,12H,6,9,15H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKPPDRUXXTBRN-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


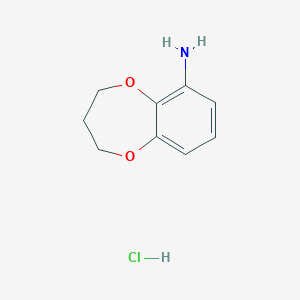
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2666036.png)
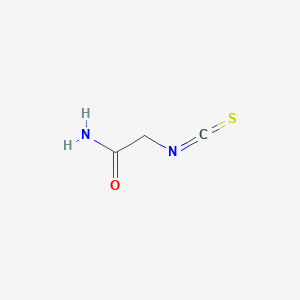
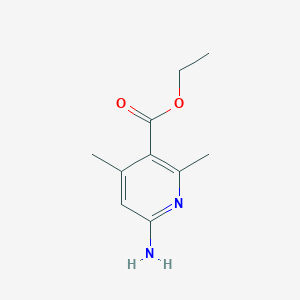


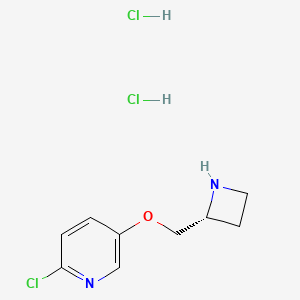
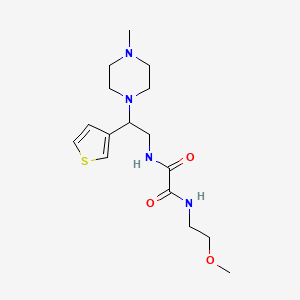
![10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B2666045.png)


![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopentyloxy)acetamide](/img/structure/B2666051.png)
![5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2666053.png)